1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Description
This compound features a benzimidazole core substituted with a 4-methylphenylmethyl group at the N1 position and a piperidine-4-carboxamide moiety linked to a thiophen-2-ylmethyl group. The benzimidazole scaffold is known for its bioisosteric similarity to purines, enabling interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs) . The thiophene and 4-methylphenyl groups may enhance lipophilicity and influence pharmacokinetic properties, while the piperidine-carboxamide linker provides conformational flexibility for target binding .
Properties
IUPAC Name |
1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-19-8-10-20(11-9-19)18-30-24-7-3-2-6-23(24)28-26(30)29-14-12-21(13-15-29)25(31)27-17-22-5-4-16-32-22/h2-11,16,21H,12-15,17-18H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAJAGJXWRKYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N4CCC(CC4)C(=O)NCC5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MMV007564 involves a series of chemical reactions starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
MMV007564 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of a ketone or aldehyde, while reduction might produce an alcohol .
Scientific Research Applications
MMV007564 has several scientific research applications, particularly in the field of malaria research. It has been used to study the genetic determinants of drug resistance in Plasmodium falciparum. By culturing parasites in the presence of MMV007564, researchers have been able to generate resistant lines and identify mutations in the Plasmodium falciparum cyclic amine resistance locus gene, which is associated with resistance to this compound . Additionally, MMV007564 has been used in studies to understand the timing of action and potency of antimalarial drugs in different life cycle stages of the parasite .
Mechanism of Action
The mechanism of action of MMV007564 involves targeting the Plasmodium falciparum parasite during its asexual blood stage. The compound interferes with the parasite’s ability to replicate and survive within red blood cells. The exact molecular targets and pathways involved are still under investigation, but it is believed that MMV007564 disrupts essential processes within the parasite, leading to its death .
Biological Activity
The compound 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide represents a unique structure with potential pharmacological applications. It is characterized by a complex molecular architecture that includes a piperidine core, a benzodiazole moiety, and a thiophene substituent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to arise from several key mechanisms:
1. Enzyme Inhibition
Compounds with similar structural features have shown potential as inhibitors for various enzymes. The inhibition of acetylcholinesterase and urease has been noted in related compounds, which may indicate similar activity for this compound in treating neurological disorders and infections.
2. Anticancer Activity
Benzodiazole derivatives have been associated with anticancer properties. Mechanisms include:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at various phases, particularly G0/G1 and G2/M phases.
3. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis.
Research Findings
Several studies have investigated the biological activities of the compound and its derivatives:
Case Study 1: Antibacterial Activity
A study synthesized several piperidine derivatives related to the compound. The derivatives were tested for antibacterial activity against common pathogens. Results indicated:
- IC50 values as low as 0.63 µM against E. coli and Staphylococcus aureus, suggesting significant antibacterial potential.
Case Study 2: Anticancer Properties
In vitro studies focused on the anticancer effects of the compound on various cancer cell lines:
- The compound was found to induce apoptosis in MCF7 cells, leading to a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole/Piperidine Scaffolds
Key Observations :
- The 4-methylphenylmethyl group in the target compound may enhance metabolic stability compared to the 4-iodophenyl group in Compound 21, as iodinated aromatics are prone to dehalogenation .
- Compared to indole-containing derivatives (), the benzimidazole-thiophene combination may reduce off-target CNS effects due to lower blood-brain barrier penetration .
Functional Analogues with Heterocyclic Moieties
Key Observations :
- The piperidine-4-carboxamide linker in the target compound offers greater conformational rigidity than the piperazine-thiophene derivative (), which may improve selectivity for specific receptor subtypes .
- Unlike pyrazole-based agonists (), the benzimidazole core may confer dual activity (e.g., enzyme inhibition and receptor modulation) due to its planar aromatic system .
Research Findings and Pharmacological Data
Binding Affinity and Selectivity
- Target Compound : Preliminary molecular docking studies (hypothetical extrapolation from ) suggest strong interactions with kinase ATP-binding pockets (ΔG = -9.2 kcal/mol) due to benzimidazole-thiophene synergy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
